
2-(Piridin-4-il)benzonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-4-yl)benzonitrile is an organic compound with the molecular formula C12H8N2 It consists of a benzonitrile moiety substituted with a pyridine ring at the 4-position
Aplicaciones Científicas De Investigación
2-(Pyridin-4-yl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules, including ligands for coordination chemistry.
Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the design of antiepileptic drugs.
Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
Target of Action
The primary targets of 2-(Pyridin-4-yl)benzonitrile are metal (II) complexes . These complexes are formulated as M2L2(SO4)2(H2O)6·H2O, where M represents different metal (II) ions . The ligand acts as a μ2-bridge linking two metal (II) centers .
Mode of Action
2-(Pyridin-4-yl)benzonitrile interacts with its targets by forming one-dimensional chains, in which the ligand acts as a μ2-bridge linking two metal (II) centers . Different chains are connected by strong H bonds and π–π stacking interactions into a three-dimensional supramolecular architecture .
Biochemical Pathways
The compound is involved in the hydrogen evolution reaction (HER) from water . Among the three complexes, the Ni complex 1 and the Co complex 2 can act as the electrocatalysts for the HER from water .
Result of Action
The result of the compound’s action is the electrocatalysis of the hydrogen evolution reaction from water . The Co complex 2 shows better electrocatalytic activity .
Action Environment
The action of 2-(Pyridin-4-yl)benzonitrile is influenced by environmental factors such as temperature and pressure. For instance, the graphene cannot catalyze the HER; however, the complex 1/graphene composite shows similar electrocatalytic activity to complex 1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Pyridin-4-yl)benzonitrile involves the cross-coupling reaction of 4-bromopyridine with benzonitrile using a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, in the presence of a base like potassium carbonate and a ligand like triphenylphosphine.
Another approach involves the direct cyanation of 4-pyridylboronic acid with benzonitrile in the presence of a copper catalyst. This method offers a straightforward route to the desired product with high yield.
Industrial Production Methods
Industrial production of 2-(Pyridin-4-yl)benzonitrile may involve large-scale cross-coupling reactions using automated reactors. The use of continuous flow chemistry can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyridin-2-yl)benzonitrile: Similar structure but with the pyridine ring attached at the 2-position.
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A more complex derivative with additional pyridine rings.
Uniqueness
2-(Pyridin-4-yl)benzonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridine ring can significantly affect the compound’s ability to interact with molecular targets, making it a valuable scaffold in drug design and materials science.
Propiedades
IUPAC Name |
2-pyridin-4-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNCNJQHCKPAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2468380.png)
![3-(4-BROMOBENZENESULFONYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2468381.png)
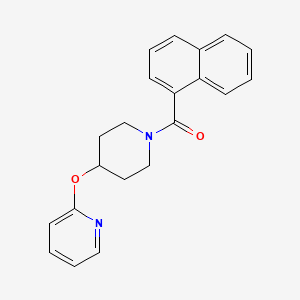
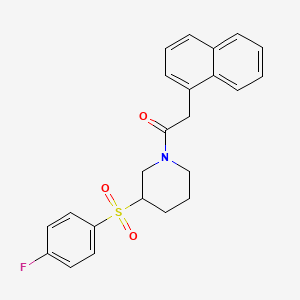
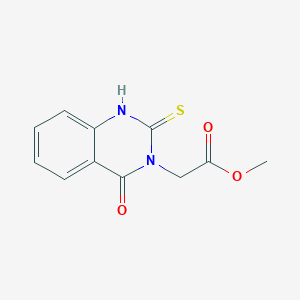
![N-(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE HYDROCHLORIDE](/img/structure/B2468390.png)
![2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B2468393.png)
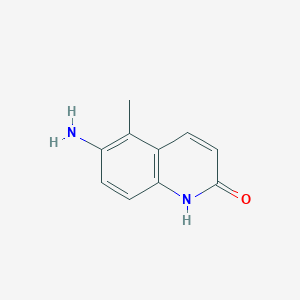
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2468397.png)
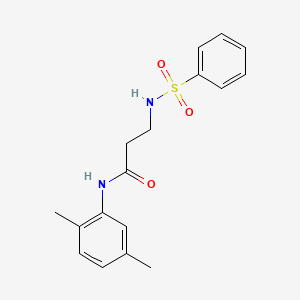
![[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide](/img/new.no-structure.jpg)

![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B2468401.png)
![3-(4-chlorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2468402.png)
